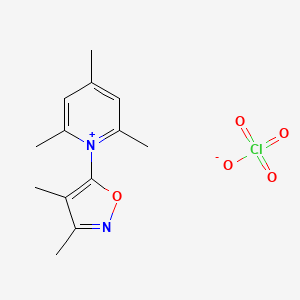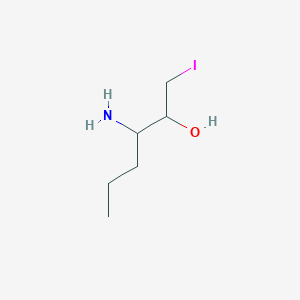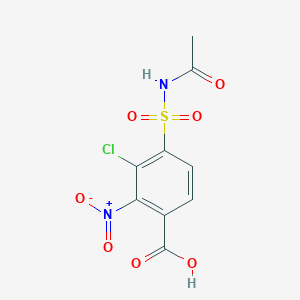
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is an organic compound with a complex structure that includes acetylsulfamoyl, chloro, and nitro functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by sulfonation to add the sulfamoyl group. The final step involves acetylation to introduce the acetyl group. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. Large-scale production might also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Reduction: 4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid.
Hydrolysis: 4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding and hydrophobic interactions, with its molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a nitro group.
4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid: Lacks the acetyl group.
4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid: Contains an amino group instead of an acetyl group.
Uniqueness
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetylsulfamoyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Propriétés
Numéro CAS |
88345-04-4 |
|---|---|
Formule moléculaire |
C9H7ClN2O7S |
Poids moléculaire |
322.68 g/mol |
Nom IUPAC |
4-(acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H7ClN2O7S/c1-4(13)11-20(18,19)6-3-2-5(9(14)15)8(7(6)10)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15) |
Clé InChI |
AXBOWZIIQLKUFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


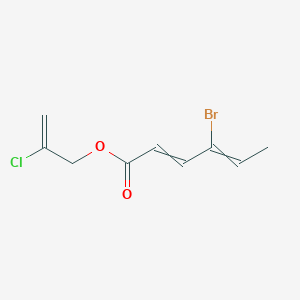
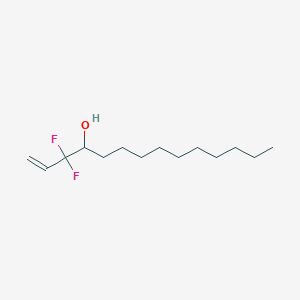
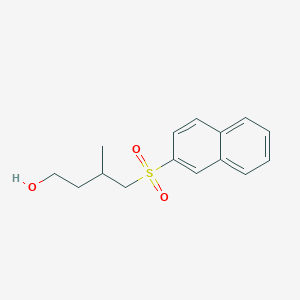
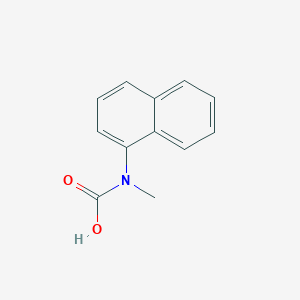
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
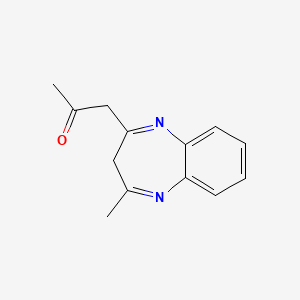
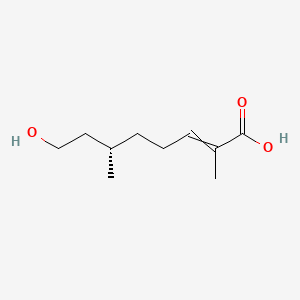

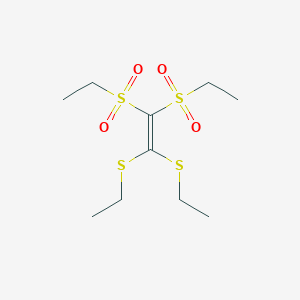
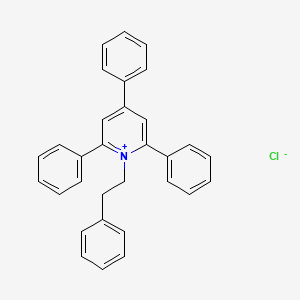
![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
